

Application Note: Quantification of Ravtansine (DM4) in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Ravtansine	
Cat. No.:	B1676225	Get Quote

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Ravtansine** (DM4), a potent maytansinoid derivative used in antibody-drug conjugates (ADCs), in human plasma. The protocol involves a comprehensive sample preparation procedure including protein precipitation, reduction, and solid-phase extraction to isolate the unconjugated DM4 from its conjugated forms and other plasma matrix components. The method demonstrates high sensitivity, with a dynamic range of 0.100 to 50.0 ng/mL, making it suitable for pharmacokinetic studies in clinical and preclinical drug development. This document provides detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in implementing this method.

Introduction

Ravtansine (DM4) is a cytotoxic microtubule-targeting agent that is conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs). The efficacy and safety of these ADCs are dependent on the pharmacokinetics of both the conjugate and the released, unconjugated payload. Accurate measurement of unconjugated DM4 in plasma is crucial for understanding its exposure and potential off-target toxicity. However, the bioanalysis of DM4 is challenging due to its reactive free sulfhydryl group, which can form disulfide conjugates with endogenous molecules in the plasma matrix, leading to an underestimation of the free payload concentration.



This application note details a validated LC-MS/MS method that addresses these challenges through a specialized sample preparation workflow and optimized mass spectrometric conditions. The method involves the simultaneous determination of unconjugated DM4 and its metabolite, S-methyl-DM4.

Experimental Protocols Sample Preparation

The sample preparation workflow is designed to remove antibody-maytansinoid conjugates, release DM4 from endogenous conjugates, and produce a clean sample extract for LC-MS/MS analysis.[1][2][3]

Materials:

- Human plasma samples
- Acetonitrile (ACN)
- Dithiothreitol (DTT) solution
- Formic acid (FA)
- Methanol (MeOH)
- Water, HPLC grade
- Solid-phase extraction (SPE) cartridges
- Internal Standard (IS) solution (e.g., a structural analog of DM4)

Protocol:

- Protein Precipitation:
 - \circ To 50 μ L of human plasma in a microcentrifuge tube, add the internal standard solution.
 - Add 200 μL of cold acetonitrile to precipitate the plasma proteins.



- Vortex mix for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
- Reduction:
 - To the collected supernatant, add a reducing agent such as dithiothreitol (DTT) to release
 DM4 from any disulfide-linked conjugates.
 - Incubate the mixture to allow the reduction reaction to complete.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge with methanol followed by water.
 - Load the supernatant from the reduction step onto the conditioned SPE cartridge.
 - Wash the cartridge with a solution of 5% methanol in water to remove polar impurities.
 - Elute the analytes (DM4 and IS) with an appropriate volume of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is performed using a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer. To enhance sensitivity, sodium adducts of the analytes are monitored.[1][4]

Liquid Chromatography:



Parameter	Condition	
HPLC System	Agilent 1290 Infinity LC system or equivalent	
Column	Thermo Hypersil Gold PFP column or equivalent C18 column (50 mm \times 2.1 mm, 1.7 μ m)	
Mobile Phase A	Water with 0.1% formic acid and 10 mM sodium formate	
Mobile Phase B	Acetonitrile with 0.1% formic acid and 10 mM sodium formate	
Flow Rate	0.5 mL/min	
Column Temperature	40 °C	
Injection Volume	10 μL	
Gradient	A suitable gradient to ensure separation from matrix components.	

Mass Spectrometry:



Parameter	Condition		
Mass Spectrometer	Sciex API 5000 or equivalent triple quadrupole mass spectrometer		
Ionization Mode	Electrospray Ionization (ESI), Positive		
MRM Transitions	Sodium adduct species of both analytes were selected for monitoring.[1][2][4]		
DM4 Transition	[M+Na]+ → Product Ion (Specific m/z values to be optimized)		
S-methyl-DM4 Transition	[M+Na]+ \rightarrow Product Ion (Specific m/z values to be optimized)		
Internal Standard Transition	To be determined based on the specific internal standard used.		
Collision Energy (CE)	Optimized for each transition.		
Dwell Time	100 ms		

Quantitative Data Summary

The method was fully validated according to regulatory guidelines. The following tables summarize the key quantitative performance data.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r²)	
Ravtansine (DM4)	0.100 - 50.0	> 0.99	
S-methyl-DM4	0.100 - 50.0	> 0.99	

Table 2: Accuracy and Precision

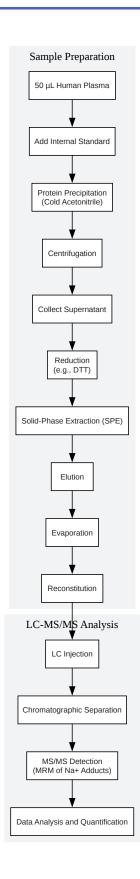


Analyte	QC Level	Concentrati on (ng/mL)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%)
Ravtansine (DM4)	LLOQ	0.100	< 15.0	< 15.0	85.0 - 115.0
Low QC	0.300	< 15.0	< 15.0	85.0 - 115.0	
Mid QC	5.00	< 15.0	< 15.0	85.0 - 115.0	
High QC	40.0	< 15.0	< 15.0	85.0 - 115.0	
S-methyl- DM4	LLOQ	0.100	< 15.0	< 15.0	85.0 - 115.0
Low QC	0.300	< 15.0	< 15.0	85.0 - 115.0	
Mid QC	5.00	< 15.0	< 15.0	85.0 - 115.0	.
High QC	40.0	< 15.0	< 15.0	85.0 - 115.0	-

Data presented is representative of expected performance based on published literature.[4]

Visualizations Experimental Workflow





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Caption: Overall workflow for the analysis of Ravtansine (DM4) in plasma.



Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of unconjugated **Ravtansine** (DM4) and its metabolite in human plasma. The detailed sample preparation protocol and optimized analytical conditions are critical for achieving the required sensitivity and accuracy for pharmacokinetic assessments of DM4-containing ADCs. This method is a valuable tool for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.[1][4]

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